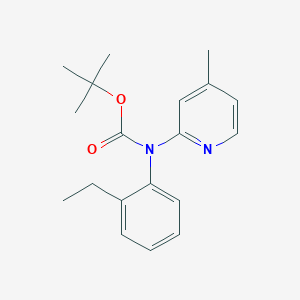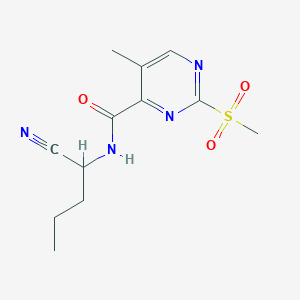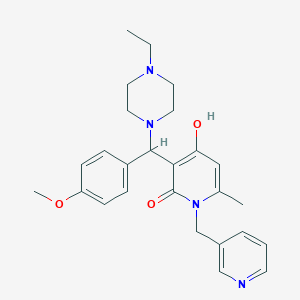![molecular formula C13H13ClFN3O3S B2504955 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797318-98-9](/img/structure/B2504955.png)
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro, fluoro, oxolan, pyrazolyl, and sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can be achieved through a multi-step process involving several key reactions. One common method involves the reductive amination of 3-chloro-4-fluoroaniline with 1-(oxolan-3-yl)-1H-pyrazole-4-carbaldehyde using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is typically carried out in methanol (MeOH) under neutral conditions at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Reductive Amination: As mentioned in the synthesis, reductive amination is a key reaction for forming this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used as a reducing agent in reductive amination.
Iodine (I2): Acts as a catalyst in the reductive amination process.
Methanol (MeOH): Common solvent for carrying out reactions under neutral conditions.
Major Products Formed
The major product formed from the reductive amination reaction is this compound .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Material Science: The compound’s properties may be explored for developing new materials with specific functionalities.
Wirkmechanismus
The exact mechanism of action for 3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the detailed mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: A similar compound that also features a pyrazolyl and sulfonamide moiety.
1-chloro-4-fluoro-benzene: Shares the chloro and fluoro substituents but lacks the complex functional groups present in the target compound.
Uniqueness
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c14-12-5-11(1-2-13(12)15)22(19,20)17-9-6-16-18(7-9)10-3-4-21-8-10/h1-2,5-7,10,17H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBINFSBKFEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE](/img/structure/B2504873.png)


![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)


![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)


![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)
